Product packaging for Dimethyl (2-chlorophenyl)malonate(Cat. No.:)

Dimethyl (2-chlorophenyl)malonate

Cat. No.: B13987278
M. Wt: 242.65 g/mol
InChI Key: DFDJWGZNOOMSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl (2-chlorophenyl)malonate (CAS 107855-59-4) is a high-purity chemical building block designed for professional research and development applications. This compound, with a molecular formula of C 11 H 11 ClO 4 and a molecular weight of 242.66 g/mol, is supplied as a clear, yellow to pale yellow oil with a predicted density of 1.267 g/cm³ at 20 °C . As a malonate ester, its primary research value lies in its role in synthetic organic chemistry, particularly in the malonic ester synthesis. This classic reaction allows researchers to alkylate the active methylene group, providing a versatile route to synthesize complex molecules . This makes this compound a valuable precursor for creating novel compounds, potentially including pharmaceuticals, agrochemicals, and other fine chemicals. The compound should be stored sealed in a dry environment at room temperature (20-22°C) . This product is intended for research and development use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO4 B13987278 Dimethyl (2-chlorophenyl)malonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

dimethyl 2-(2-chlorophenyl)propanedioate

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3

InChI Key

DFDJWGZNOOMSEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Dimethyl 2 Chlorophenyl Malonate and Its Precursors

Classical Esterification and Transesterification Approaches

The introduction of the methyl ester functionalities onto the malonic acid backbone is a fundamental step in the synthesis of dimethyl (2-chlorophenyl)malonate. Classical esterification and transesterification reactions are commonly employed for this purpose.

The direct esterification of a substituted malonic acid, in this case, (2-chlorophenyl)malonic acid, with methanol (B129727) is a primary route to this compound. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or tosic acid. masterorganicchemistry.comlibretexts.org The mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by methanol. libretexts.org The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. masterorganicchemistry.com

Alternatively, the synthesis can commence from dimethyl malonate, which is commercially available and can be produced by the esterification of malonic acid with methanol. chemicalbook.comwikipedia.org One industrial process involves the reaction of chloroacetic acid with sodium cyanide, followed by hydrolysis and subsequent esterification with methanol. chemicalbook.com Another approach is the carbonylation of dimethoxymethane (B151124) in the presence of carbon monoxide. wikipedia.org

The efficiency of the esterification process is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, temperature, reaction time, and the molar ratio of reactants. angolaonline.netresearchgate.net

For instance, in the synthesis of various esters, the use of different acid catalysts can significantly impact the reaction rate and yield. researchgate.net Temperature also plays a crucial role; while higher temperatures generally increase the reaction rate, they can also lead to side reactions. angolaonline.net The optimal temperature is therefore a balance between reaction speed and selectivity. The molar ratio of the alcohol to the carboxylic acid is another important factor, with an excess of the alcohol often used to drive the equilibrium towards the product side. masterorganicchemistry.com

Table 1: Optimization of Esterification Conditions

Parameter Condition Effect on Yield and Rate
Catalyst Sulfuric Acid High catalytic activity, but can cause side reactions.
Tosic Acid Milder catalyst, often leading to cleaner reactions.
Solid Acid Catalysts Can be easily separated from the reaction mixture, allowing for easier workup.
Temperature 60-150°C Higher temperatures increase reaction rate but may lead to byproducts. angolaonline.netgoogle.com
Reactant Ratio Excess Methanol Shifts the equilibrium towards the formation of the dimethyl ester. masterorganicchemistry.com
Water Removal Azeotropic Distillation Effectively removes water, driving the reaction to completion. masterorganicchemistry.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of fine chemicals.

Solvent-Free and Reduced-Solvent Reaction Systems

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. Research into reactions involving malonate esters has demonstrated the feasibility of solvent-free, or "neat," reaction systems. nih.govresearchgate.net For instance, the enzyme-catalyzed synthesis of malonate-based polyesters has been successfully conducted in solventless conditions, highlighting a sustainable pathway for malonate chemistry. nih.govrsc.orgwhiterose.ac.uk

Enzymatic Catalysis in Malonate Ester Synthesis

Enzymatic catalysis offers a powerful green alternative to traditional chemical catalysis, providing high selectivity under mild reaction conditions. For reactions involving malonate esters, lipases have shown significant promise. Specifically, immobilized Candida antarctica lipase (B570770) B (iCaLB) has been identified as an excellent biocatalyst for polymerization reactions using Dimethyl malonate as a monomer. nih.govrsc.org

These enzymatic reactions can be performed under solvent-free conditions and at moderate temperatures, offering a significant environmental advantage over metal-catalyzed processes that often require high temperatures (e.g., >150 °C) and can be unsuccessful. researchgate.netrsc.org The use of enzymes like iCaLB for synthesizing malonate-containing polymers showcases the potential for developing biodegradable materials from malonate building blocks. nih.govwhiterose.ac.uk This approach aligns with green chemistry goals by utilizing renewable catalysts and enabling processes that are less energy-intensive. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chegg.com A higher atom economy signifies a more efficient and less wasteful process.

In the synthesis of halogenated malonates, the choice of reagents directly impacts the atom economy. For example, Dimethyl 2-chloromalonate is considered superior to the corresponding bromo-compound, Dimethyl 2-bromomalonate, in terms of both atom economy and cost. derpharmachemica.com Furthermore, using methyl ester derivatives of malonic acid is preferable to ethyl or other higher alkyl esters from an atom economy standpoint, as they lead to smaller quantities of alcohol waste during subsequent transformations. rsc.org

The synthesis of Dimethyl malonate itself can be approached through various routes, including the traditional cyanide esterification process or newer catalytic carbonylation methods. chemicalbook.comgoogle.com While effective, the cyanide process is lengthy and involves highly toxic substances. chemicalbook.com In contrast, catalytic methods that directly combine simpler units, if optimized, can offer a higher atom economy and a cleaner process. google.com Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental goal for achieving reaction efficiency and sustainability. researchgate.net

Scale-Up Considerations and Process Optimization for Production

Translating a chemical synthesis from a laboratory setting to large-scale industrial production presents numerous challenges. Process optimization is crucial to ensure safety, efficiency, cost-effectiveness, and consistent product quality. researchgate.net

For the production of key intermediates like Dimethyl 2-chloromalonate, a detailed examination of reaction parameters is essential for successful scale-up. derpharmachemica.com A case study on the chlorination of Dimethyl malonate with sulfuryl chloride scaled the process to produce approximately 25 kg in a pilot plant. derpharmachemica.com The optimization focused on controlling the reaction temperature and time to maximize the yield of the desired product while minimizing the formation of the dichloro impurity. This sensitivity of the reaction outcome to specific conditions underscores the need for robust process control during scale-up. derpharmachemica.comresearchgate.net

The optimization process often involves a systematic study of multiple variables. researchgate.net For the Dimethyl 2-chloromalonate synthesis, key parameters optimized included the rate of reagent addition, the reaction temperature, and the reaction duration. derpharmachemica.com The process was finalized to run without solvent, isolating the product with about 90% purity in nearly quantitative yield, which was deemed suitable for use in subsequent steps without further purification. derpharmachemica.com This approach not only improves efficiency but also reduces waste and processing time, which are critical considerations for industrial-scale operations. researchgate.net

Chemical Reactivity and Transformation Pathways of Dimethyl 2 Chlorophenyl Malonate

Reactivity at the Active Methylene (B1212753) Group (α-Position)

The carbon atom situated between the two carbonyl groups of the malonate ester, known as the α-position or the active methylene group, is characterized by its notable acidity. The protons attached to this carbon are readily abstracted by a base, forming a stabilized carbanion or enolate. ualberta.ca This enhanced acidity is a direct consequence of the two electron-withdrawing ester groups, which delocalize the negative charge of the resulting anion through resonance, thereby increasing its stability. ualberta.ca The formation of this nucleophilic carbanion is the cornerstone of the diverse reactivity observed at the α-position.

The nucleophilic carbanion generated from dimethyl (2-chlorophenyl)malonate can readily participate in alkylation reactions. These reactions typically proceed via an SN2 mechanism, where the carbanion attacks an alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. wikipedia.orglibretexts.org The choice of the alkylating agent is crucial; primary alkyl halides generally provide the highest yields, while secondary halides are less effective, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.orguomustansiriyah.edu.iq If a second acidic proton remains after the initial alkylation, a subsequent deprotonation and alkylation step can be performed to introduce a second, different alkyl group, leading to dialkylated products. wikipedia.org

Acylation reactions at the α-position are also possible, introducing an acyl group to the active methylene carbon. These reactions expand the synthetic utility of the malonate ester, allowing for the creation of more complex carbon skeletons. researchgate.net

Table 1: Examples of Alkylation Reactions with Malonic Esters

Alkylating AgentProduct TypeCatalyst/BaseNotes
Alkyl HalideMono- or Dialkylated MalonateSodium EthoxideA classic method for C-C bond formation. wikipedia.orguomustansiriyah.edu.iq
DihalideCycloalkylcarboxylic Acid DerivativeStrong BaseLeads to the formation of cyclic compounds. wikipedia.org
Allylic AcetatesAllylated MalonatePalladium complexesCatalytic method for introducing allyl groups. researchgate.net
Cyclic N-formyl-2-methoxyaminesAmidoalkylated MalonateAlCl₃Results in the formation of amidoalkylated products. rsc.org

The Knoevenagel condensation is a characteristic reaction of active methylene compounds like this compound. wikipedia.orgorganicreactions.org This reaction involves the condensation of the malonate with an aldehyde or ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine) or its salt. wikipedia.orgthermofisher.com The reaction proceeds through a nucleophilic addition of the malonate enolate to the carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The product is often a stable, conjugated system. wikipedia.org The reactivity of the carbonyl compound is a key factor, with aldehydes generally reacting more readily than ketones. thermofisher.com To drive the reaction to completion, the water generated during the condensation is often removed, for instance, by azeotropic distillation. thermofisher.com

Table 2: Key Features of the Knoevenagel Condensation

FeatureDescription
Reactants Active methylene compound (e.g., dimethyl malonate) and an aldehyde or ketone. wikipedia.org
Catalyst Typically a weak base like a primary or secondary amine. organicreactions.org
Product An α,β-unsaturated dicarbonyl compound or a related derivative. wikipedia.org
Mechanism Involves nucleophilic addition followed by dehydration. wikipedia.org
Doebner Modification When a carboxylic acid like malonic acid is used with pyridine (B92270) as a solvent, the condensation is followed by decarboxylation. wikipedia.orgyoutube.com

The enolate derived from this compound can act as a nucleophile in Michael addition reactions. This conjugate addition involves the attack of the malonate carbanion on the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. nih.gov This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in organic synthesis to construct complex molecules. metu.edu.trrsc.org Asymmetric versions of the Michael addition, employing chiral catalysts, have been developed to produce enantiomerically enriched products. nih.govnih.gov These catalytic systems often utilize bifunctional catalysts that can act as both a Lewis acid and a Brønsted base to activate the reactants and control the stereochemistry of the addition. nih.gov

The active methylene group of malonate esters can undergo halogenation. For instance, dimethyl malonate can be chlorinated with reagents like sulfuryl chloride to produce dimethyl 2-chloromalonate. derpharmachemica.com This reaction introduces a halogen atom at the α-position, creating a new functional group that can be utilized in subsequent synthetic transformations. The purity of the resulting halomalonate is important, as side products like dichlorinated malonates can also be formed. derpharmachemica.com

Isotopic labeling, particularly deuteration, at the active methylene position can be a valuable tool for studying reaction mechanisms. The exchange of the acidic α-protons with deuterium (B1214612) can be achieved under basic conditions in the presence of a deuterium source, such as deuterated methanol (B129727) (MeOD). nih.gov The incorporation of deuterium can be monitored by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Such studies can provide insights into the role of the enolate intermediate and the kinetics of proton transfer steps in various reactions involving the malonate.

Reactions Involving Ester Functionalities

The two methyl ester groups of this compound can undergo reactions typical of esters. One of the most significant transformations is hydrolysis, which can be carried out under either acidic or basic conditions. ualberta.ca Hydrolysis converts the ester groups into carboxylic acid groups, yielding a substituted malonic acid. ualberta.ca

A noteworthy characteristic of the resulting malonic acid derivative is its propensity to undergo decarboxylation upon heating. ualberta.calibretexts.org This loss of carbon dioxide is a facile process for compounds that have a second carbonyl group positioned beta to a carboxylic acid, such as in substituted malonic acids. libretexts.org This decarboxylation step is a key feature of the malonic ester synthesis, ultimately leading to the formation of a substituted acetic acid. wikipedia.orguomustansiriyah.edu.iq

Furthermore, the ester groups can participate in cyclocondensation reactions with dinucleophiles. For example, reaction with compounds like 3-methoxyphenol (B1666288) at high temperatures can lead to the formation of coumarin (B35378) derivatives through a process involving transesterification and subsequent intramolecular cyclization. nih.gov

Selective Hydrolysis and Decarboxylation Pathways

The ester groups of this compound can undergo hydrolysis, typically under basic conditions, to yield the corresponding malonic acid. This process can be followed by decarboxylation, where one of the carboxylic acid groups is removed as carbon dioxide, to produce a substituted acetic acid.

Unsubstituted dimethyl 2-phenylmalonate can be hydrolyzed under basic conditions by heating with aqueous or mixed water-ethanol solutions. nih.gov However, the hydrolysis of substituted phenylmalonates can present challenges. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate has been shown to be difficult under both basic and acidic conditions, often leading to decomposition or decarboxylation to form 2-(perfluorophenyl)acetic acid. nih.govbeilstein-journals.orgnih.gov Vigorous hydrolysis of this compound with a mixture of hydrobromic acid and acetic acid resulted in the formation of 2-(perfluorophenyl)acetic acid in good yield. beilstein-journals.orgnih.gov

The decarboxylation of malonic acid derivatives can be achieved through various methods. A transition-metal-free decarboxylative coupling process has been described for the preparation of α-amino acid esters, which involves hydrolysis, decarboxylation, and nucleophilic substitution. rsc.org The Krapcho decarboxylation of alkyl malonate derivatives has been adapted to aqueous microwave conditions, with lithium sulfate (B86663) showing good results and avoiding the need for dimethyl sulfoxide (B87167) (DMSO) as a co-solvent. organic-chemistry.org

Table 1: Hydrolysis and Decarboxylation Reactions of Phenylmalonate Derivatives
SubstrateReagents and ConditionsProduct(s)Reference
Diethyl 2-(perfluorophenyl)malonateHBr (aq), AcOH, reflux2-(Perfluorophenyl)acetic acid beilstein-journals.orgnih.gov
Alkyl malonate derivativesLi2SO4, H2O, microwaveCorresponding carboxylic acid organic-chemistry.org
Dimethyl malonateTBAI/TBHPα-Amino acid esters (in the presence of amines) rsc.org

Transesterification Processes for Alkyl Group Exchange

Transesterification of this compound allows for the exchange of the methyl groups for other alkyl groups. This reaction is typically catalyzed by an acid or a base. The use of orthotitanic acid esters as catalysts has been shown to be effective for the transesterification of dimethyl malonate to other dialkyl malonates with high purity and yield. google.com For example, the transesterification of dimethyl malonate to diethyl malonate has been achieved with isolated yields of 97 to 98% and a purity of ≥99.8%. google.com

A study on the cyclocondensation reactions of malonates mentions the reaction of dimethyl 2-(4-methoxyphenyl)malonate with 3-methoxyphenol in diphenylether at high temperatures (200-300°C), leading to the liberation of methanol and the formation of a coumarin derivative, which is a form of transesterification followed by cyclization. nih.govmdpi.com

Reduction to Alcohols or Aldehydes

The ester functionalities of this compound can be reduced to the corresponding diol, 2-(2-chlorophenyl)propane-1,3-diol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) in combination with certain additives. For instance, borane-dimethoxyethane generated from sodium borohydride-bromine mixtures can efficiently reduce a wide range of malonate derivatives to 1,3-diols in high yields and shorter reaction times. researchgate.net Sodium aluminum hydride has also been reported as a viable and more economical alternative to lithium aluminum hydride for the reduction of substituted malonates to diols. google.com

The reduction of malonate esters can sometimes lead to the formation of aldehydes. For example, the reduction of the sodio derivative of diethyl cyclohexylmalonate with lithium aluminum hydride yielded a mixture including 2-cyclohexylpropanal. researchgate.net The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are easily reduced further to alcohols. libretexts.org However, specific methods have been developed for this purpose.

Table 2: Reduction Reactions of Malonate Derivatives
SubstrateReducing Agent/SystemProductReference
Malonate derivativesNaBH4/Br2 in dimethoxyethane1,3-Diols researchgate.net
Substituted malonatesSodium aluminum hydrideDiols google.com
Diethyl cyclohexylmalonate (sodio derivative)Lithium aluminum hydride2-Cyclohexylpropanal (among other products) researchgate.net

Reactivity of the 2-chlorophenyl Moiety

The 2-chlorophenyl group of the molecule also participates in a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom on the aromatic ring can be substituted by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. In contrast to electrophilic aromatic substitution, SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction. masterorganicchemistry.com These activating groups, when positioned ortho or para to the leaving group, provide resonance stabilization to the intermediate. nih.govchemrxiv.org

While the malonate group is not a strong electron-withdrawing group, the chlorine atom itself is an ortho, para director, albeit a deactivating one. uci.edu SNAr reactions are common in the synthesis of pharmaceuticals and agrochemicals. nih.gov

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. fiveable.me The chlorine atom and the malonate group influence the position of substitution. Chlorine is a deactivating but ortho, para-directing substituent due to the interplay of its inductive and resonance effects. uci.edu The malonate group is generally considered to be deactivating and meta-directing.

Therefore, the outcome of an electrophilic substitution on this compound will depend on the reaction conditions and the nature of the electrophile. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)

The carbon-chlorine bond in the 2-chlorophenyl group provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Various palladium catalysts and ligands can be employed, and the reaction conditions can be tuned for specific substrates. organic-chemistry.org The reaction of aryl halides with alkenes is a well-established method for creating C-C bonds. nih.gov

Suzuki Reaction: The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org This reaction is widely used to form biaryl compounds. nih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction tolerates a wide range of functional groups and can often be performed under relatively mild conditions. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnersCatalyst SystemProduct TypeReference
Heck ReactionAryl Halide + AlkenePd Catalyst + BaseSubstituted Alkene wikipedia.orglibretexts.org
Suzuki-Miyaura CouplingAryl Halide + Organoboron CompoundPd Catalyst + BaseBiaryl Compound libretexts.orgnih.gov

Cyclization and Rearrangement Reactions

The structure of this compound is well-suited for intramolecular and intermolecular reactions that lead to the formation of complex cyclic structures. These transformations are valuable in synthetic organic chemistry for building both carbocyclic and heterocyclic scaffolds.

While the general class of arylmalonates can be precursors to carbocyclic systems through various synthetic strategies, specific, documented examples of the direct intramolecular cyclization of this compound to form simple carbocyclic rings (such as indanones or tetralones via Friedel-Crafts acylation type reactions) are not extensively reported in readily accessible literature. Such transformations would typically require activation of the malonate moiety and harsh conditions, which can lead to competing reactions.

This compound is a valuable precursor for synthesizing a range of heterocyclic compounds through cyclocondensation reactions with dinucleophilic species. In these reactions, the malonate acts as a three-carbon electrophilic building block that reacts with nucleophiles such as ureas, amidines, and hydrazines to form six-membered rings. nih.gov

Generally, 2-substituted malonic esters react with dinucleophiles at elevated temperatures or in the presence of a base. nih.gov For instance, the condensation of a 2-substituted malonate with urea (B33335) is a classic method for preparing barbituric acid derivatives. Similarly, reaction with amidines can yield pyrimidinediones. derpharmachemica.com These reactions proceed via a two-step sequence of acylation followed by an intramolecular cyclization/condensation.

A specific, albeit complex, example involves the reaction of an isoquinolinium salt with a related ethylene (B1197577) derivative bearing a 4-chlorophenyl group, which proceeds through a [3+2] cycloaddition of an in-situ generated azomethine ylide to afford a dihydropyrrolo[2,1-a]isoquinoline derivative. mdpi.com This cascade reaction highlights the utility of substituted phenylmalonate derivatives in constructing fused heterocyclic systems. mdpi.com

Table 1: Examples of Heterocycle Formation from Substituted Malonates

DinucleophileMalonate DerivativeResulting Heterocycle CoreReaction Type
UreaThis compound (putative)Barbituric AcidCyclocondensation
AmidinesDialkyl 2-halomalonatesPyrimidinedioneCyclocondensation
Isoquinolinium Salt / BaseEthylene derivative with (4-chlorophenyl) groupDihydropyrrolo[2,1-a]isoquinoline[3+2] Cycloaddition Cascade

The functional groups within this compound offer potential pathways for photochemical and radical-mediated reactions, although specific examples are not widely documented for this exact molecule. Radical reactions are typically initiated by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orgyoutube.com

Potential radical transformations could involve:

Hydrogen Atom Abstraction: The methine hydrogen atom (α-hydrogen) is susceptible to abstraction by a radical, forming a stabilized malonate radical. This radical could then participate in C-C bond-forming reactions.

Reactions at the Chloro-Substituent: The carbon-chlorine bond on the aromatic ring could potentially undergo homolytic cleavage under photochemical conditions or be involved in radical-chain processes, such as those mediated by tributyltin hydride (Bu₃SnH), to replace the chlorine with hydrogen or another functional group. libretexts.org

Visible-light-activated processes, which often involve the formation of electron donor-acceptor complexes, represent a modern approach to radical generation under mild conditions. cam.ac.uk A substrate like this compound could potentially engage in such transformations, for example, through the formation of a radical anion, but specific studies are required to explore these pathways.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

Achieving selectivity is a paramount goal in the synthesis of complex molecules from precursors like this compound. The development of stereoselective methods allows for the precise control over the three-dimensional arrangement of atoms, which is critical for applications in medicinal chemistry and materials science.

When new stereocenters are formed in reactions involving this compound, controlling the relative (diastereoselectivity) and absolute (enantioselectivity) configuration is crucial. This is typically achieved using chiral catalysts or auxiliaries.

Enantioselective Alkylation: The α-hydrogen of the malonate can be removed by a base to form a prochiral enolate. The subsequent alkylation of this enolate in the presence of a chiral catalyst can proceed with high enantioselectivity. Chiral phase-transfer catalysts, often derived from cinchona alkaloids or featuring a binaphthyl scaffold, are highly effective for this purpose, creating a chiral quaternary carbon center if the malonate is already substituted. frontiersin.orgresearchgate.net

Diastereo- and Enantioselective Cyclopropanation: In reactions with activated alkenes, malonate enolates can act as nucleophiles in Michael-initiated ring-closure (MIRC) reactions to form cyclopropanes. The use of chiral organocatalysts, such as derivatives of the cinchona alkaloid hydroquinine (B45883) ((DHQ)₂AQN), can control the stereochemical outcome of the reaction, leading to high diastereomeric and enantiomeric excesses. researchgate.net

Stereoselective Michael Additions: The conjugate addition of this compound to α,β-unsaturated compounds can be rendered highly enantioselective using chiral catalysts. researchgate.net For instance, heterobimetallic catalysts can act as both a Lewis acid to activate the electrophile and a Brønsted base to generate the malonate nucleophile, all within a chiral environment to guide the stereochemical outcome. nih.gov

A variety of advanced catalytic systems have been developed to effect stereoselective transformations on malonate esters. These systems are directly applicable to substrates like this compound for the synthesis of enantioenriched products.

Nickel-Catalyzed Cyclizations: Chiral nickel complexes, particularly those employing phosphinooxazoline (PHOX) ligands, are effective for the desymmetrizing arylative cyclization of malonate esters bearing an alkyne. d-nb.infonih.gov This method allows for the enantioselective synthesis of highly functionalized cyclopentenones.

Heterobimetallic Catalysis: Bifunctional catalysts that contain both a Lewis acidic metal (e.g., Ga) and a Brønsted basic alkali metal (e.g., Na) within a chiral ligand framework like BINOL have proven highly effective. nih.gov These systems are particularly useful for asymmetric Michael additions of dimethyl malonate to cyclic enones. nih.gov

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts, such as binaphthyl-modified bromides, are powerful catalysts for enforcing enantioselectivity in the alkylation of malonates under biphasic (e.g., aqueous KOH and an organic solvent) conditions. frontiersin.orgresearchgate.net

Organocatalysis: Small organic molecules, devoid of metals, can also serve as highly effective chiral catalysts. Cinchona alkaloid derivatives are prominent in this class, catalyzing reactions like Michael additions and cyclopropanations through non-covalent interactions (e.g., hydrogen bonding) to create a chiral environment around the reacting species. researchgate.net

Table 2: Catalytic Systems for Stereoselective Reactions of Malonates

Catalytic SystemLigand/Catalyst TypeTransformationTypical Selectivity
Nickel CatalysisPhosphinooxazoline (PHOX)Desymmetrizing Arylative CyclizationHigh ee (e.g., 77-94% ee) d-nb.info
Heterobimetallic CatalysisGa-Na-BINOL ComplexAsymmetric Michael AdditionExcellent ee (e.g., 99% ee) nih.gov
Phase-Transfer CatalysisChiral Quaternary Ammonium SaltsEnantioselective α-AlkylationExcellent ee (up to 98% ee) frontiersin.orgresearchgate.net
OrganocatalysisCinchona Alkaloid DerivativesCyclopropanation / Michael AdditionHigh dr and ee (e.g., >95:5 dr, 93% ee) researchgate.net

Applications of Dimethyl 2 Chlorophenyl Malonate in Complex Organic Synthesis

Precursor in the Synthesis of Substituted Acetic Acid Derivatives

The malonic ester synthesis is a classic method for preparing substituted acetic acids. uobabylon.edu.iq This process typically involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired acetic acid derivative. masterorganicchemistry.com Dimethyl (2-chlorophenyl)malonate is particularly useful in this context for the synthesis of (2-chlorophenyl)acetic acid derivatives, which are precursors to important pharmaceutical compounds.

A key example is the synthesis of the antiplatelet agent Clopidogrel. derpharmachemica.comrug.nlresearchgate.net In some synthetic routes, a derivative of (2-chlorophenyl)acetic acid is required. While not always directly starting from this compound, the synthesis of the core (2-chlorophenyl)acetic acid moiety is a critical step that can be achieved through malonic ester-type pathways. google.com The general principle involves the reaction of the enolate of the malonate with an appropriate electrophile, followed by acidic workup to hydrolyze the esters and promote decarboxylation, ultimately yielding the substituted acetic acid. masterorganicchemistry.comyoutube.com

Contribution to Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. researchgate.net this compound and related malonic esters are valuable precursors for the synthesis of various heterocyclic systems. nih.gov

The condensation of malonic esters with amidines is a well-established method for the synthesis of pyrimidines, a class of heterocycles with a broad range of biological activities. researchgate.netorganic-chemistry.orgslideshare.net The Pinner synthesis, for example, involves the reaction of a 1,3-dicarbonyl compound, such as a malonic ester, with an amidine to form a pyrimidine (B1678525) ring. slideshare.net Similarly, pyridone derivatives can be synthesized through condensation reactions involving malonates. growingscience.com

In a typical pyrimidine synthesis, this compound would react with an amidine, where the two ester groups of the malonate act as electrophilic centers for the nucleophilic nitrogen atoms of the amidine. researchgate.net This reaction, often carried out under basic or acidic conditions, leads to the formation of a 2,4,6-trisubstituted pyrimidine. The 2-chlorophenyl group from the malonate would be located at the 5-position of the resulting pyrimidine ring. These substituted pyrimidines can serve as scaffolds for the development of new drugs and other functional molecules. researchgate.net

Utility in Materials Science and Polymer Chemistry

The unique electronic and steric properties imparted by the 2-chlorophenyl group, combined with the reactive malonate functionality, make this compound an interesting candidate for applications in materials science.

Malonate esters can serve as monomers in the synthesis of functionalized polymers. For instance, anionic polymerization of methylene (B1212753) malonates has been shown to produce high-performance coatings. nih.govrsc.orgrsc.org While the direct polymerization of this compound has not been extensively reported, its structure suggests potential as a monomer or co-monomer in condensation or addition polymerization reactions.

The ester groups could be hydrolyzed to the corresponding dicarboxylic acid and then used in polyester (B1180765) synthesis. Alternatively, the activated methylene group could participate in Knoevenagel condensation polymerization with a dialdehyde (B1249045) to form polyesters with pendent 2-chlorophenyl groups. These pendent groups could enhance the thermal stability, flame retardancy, and refractive index of the resulting polymer.

Table of Potential Polymerization Reactions:

Polymerization TypeCo-monomerPotential Polymer Properties
Condensation (Polyesterification)DiolIncreased thermal stability, altered solubility
Knoevenagel CondensationDialdehydeHigh refractive index, potential for cross-linking

Malonate derivatives are known to act as chelating ligands, forming stable complexes with a variety of metal ions. The two carbonyl oxygen atoms of the malonate can coordinate to a metal center, forming a six-membered chelate ring. The substituents on the central carbon of the malonate can significantly influence the electronic properties and steric environment of the resulting metal complex.

While specific studies on coordination complexes of this compound are limited, related malonate-containing coordination compounds have been synthesized and structurally characterized, revealing diverse structures from discrete dinuclear species to extended one-, two-, and three-dimensional networks. figshare.com The 2-chlorophenyl group in this compound would be expected to introduce steric bulk and electronic effects that could lead to novel coordination geometries and potentially influence the magnetic or catalytic properties of the metal complexes.

Advanced Spectroscopic and Mechanistic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Dimethyl (2-chlorophenyl)malonate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

For this compound, the ¹H and ¹³C NMR spectra offer primary structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorophenyl group, the methine proton of the malonate moiety, and the protons of the two methoxy (B1213986) groups. The chemical shifts of the aromatic protons will be influenced by the presence of the electron-withdrawing chlorine atom and the malonate substituent. The methoxy protons would typically appear as a sharp singlet, while the methine proton would also be a singlet.

The ¹³C NMR spectrum will complement this by showing characteristic signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methine carbon, and the methoxy carbons. The positions of the carbon signals in the aromatic region are diagnostic of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.20 - 7.50 (multiplet)127.0 - 135.0
Methine Proton (CH)~4.50 (singlet)~55.0
Methoxy Protons (OCH₃)~3.75 (singlet)~53.0
Carbonyl Carbons (C=O)-~168.0

Note: These are predicted values and can vary based on the solvent and experimental conditions.

To unequivocally assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, multi-dimensional NMR techniques are employed. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically over two to three bonds. sdsu.edu For this compound, COSY would be crucial for assigning the adjacent protons on the 2-chlorophenyl ring, revealing their connectivity through cross-peaks. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It allows for the direct assignment of each protonated carbon in the molecule by linking the proton and carbon chemical shifts. For instance, the methine proton signal will show a correlation to the methine carbon signal, and each aromatic proton will correlate to its corresponding aromatic carbon. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu It is particularly powerful for identifying connections between different functional groups and for assigning quaternary (non-protonated) carbons. youtube.com For this compound, HMBC would show correlations from the methine proton to the carbonyl carbons and the carbons of the aromatic ring, confirming the link between the malonate and the 2-chlorophenyl moieties. Correlations from the methoxy protons to the carbonyl carbons would also be expected. mdpi.com

The rotation around the single bond connecting the phenyl ring and the malonate group can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov Due to steric hindrance from the ortho-chlorine atom, the rotation around this C-C bond might be restricted. At low temperatures, this restricted rotation could lead to the observation of distinct signals for otherwise equivalent nuclei, a phenomenon known as conformational isomerism. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR lineshape with temperature, the energy barrier to this rotation can be determined, providing valuable insight into the molecule's conformational dynamics. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. nih.govnih.gov For this compound (C₁₁H₁₁ClO₄), HRMS can confirm the molecular formula by matching the experimentally measured mass with the theoretically calculated exact mass. csic.es The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observed for the molecular ion peak.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. nationalmaglab.orgwikipedia.org This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. unt.edu For this compound, MS/MS analysis would likely involve the fragmentation of the molecular ion. researchgate.net

Table 2: Plausible MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z) Plausible Neutral Loss Plausible Fragment Ion (m/z) Structural Interpretation
[M]+•OCH₃[M - 31]+Loss of a methoxy radical
[M]+•COOCH₃[M - 59]+Loss of a carbomethoxy radical
[M]+HCl[M - 36]+Loss of hydrogen chloride
[M - 59]+CO[M - 59 - 28]+Subsequent loss of carbon monoxide

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ias.ac.in

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the C=O stretching of the ester groups, typically in the region of 1730-1750 cm⁻¹. researchgate.netresearchgate.net Other significant bands would include C-O stretching vibrations of the ester, C-H stretching of the aromatic and aliphatic parts, and vibrations associated with the chlorinated aromatic ring. spectrabase.com The presence of the chlorine atom can influence the exact position of the aromatic C-H and C=C bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com For this compound, the C=O stretching vibration would also be observable in the Raman spectrum, although it is typically weaker than in the IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, are often strong in the Raman spectrum, providing a clear signature of the substituted benzene (B151609) ring.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Ester (C=O)Stretching1730 - 1750 (Strong)1730 - 1750 (Weak-Medium)
Ester (C-O)Stretching1200 - 1300 (Strong)Medium
Aromatic (C=C)Stretching1450 - 1600 (Medium)1450 - 1600 (Strong)
Aliphatic (C-H)Stretching2850 - 3000 (Medium)2850 - 3000 (Medium)
Aromatic (C-H)Stretching3000 - 3100 (Medium)3000 - 3100 (Strong)
C-ClStretching600 - 800 (Strong)600 - 800 (Strong)

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and physical state of the sample.

Vibrational Modes Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the bonding within the this compound molecule. The vibrational modes are characteristic of the different parts of the molecule: the ester groups, the aromatic ring, and the carbon-chlorine bond.

In a typical analysis, IR spectra might be recorded using a Fourier Transform Infrared (FTIR) spectrophotometer, often with the sample prepared as a potassium bromide (KBr) pellet for solids or as a neat liquid film. mdpi.com Raman spectra are complementary and are often acquired using a laser source. rsc.org

The analysis of vibrational spectra relies on identifying characteristic frequencies for specific bond stretches and bends. For this compound, key vibrational modes would include:

Carbonyl (C=O) Stretching: The two ester groups will exhibit a strong, characteristic C=O stretching vibration. This band is typically found in the region of 1730-1750 cm⁻¹. The presence of the electron-withdrawing phenyl group can slightly shift this frequency.

C-O Stretching: The ester C-O single bonds will show stretching vibrations in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring will produce several bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond gives rise to a stretching vibration that is typically found in the 600-800 cm⁻¹ range. The exact position depends on the substitution pattern of the aromatic ring.

These vibrational assignments are crucial for confirming the molecular structure and can also be used to monitor reactions, as the appearance or disappearance of specific bands indicates the formation or consumption of functional groups.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
EsterC=O Stretch1730 - 1750
EsterC-O Stretch1000 - 1300
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Stretch> 3000
Alkyl (Methyl)C-H Stretch< 3000
Aryl HalideC-Cl Stretch600 - 800

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a molecule like this compound, which is a liquid at room temperature, this technique would require inducing crystallization, possibly at low temperatures or through co-crystallization with another molecule. hoffmanchemicals.comnih.gov

Should a suitable single crystal be obtained, X-ray diffraction analysis would provide precise data on:

Bond Lengths and Angles: The exact distances between bonded atoms and the angles between them can be measured, confirming the molecular geometry.

Conformation: The analysis would reveal the preferred spatial arrangement of the molecule's rotatable bonds. This includes the orientation of the two dimethyl ester groups relative to each other and the rotational angle of the 2-chlorophenyl group with respect to the malonate core.

Intermolecular Interactions: In the solid state, the crystal packing is determined by intermolecular forces such as dipole-dipole interactions and van der Waals forces. X-ray crystallography elucidates how individual molecules are arranged in the crystal lattice. researchgate.net

For chiral derivatives of malonates, X-ray crystallography is an indispensable tool for determining the absolute configuration of stereocenters, a task that is challenging for other spectroscopic methods. nih.gov While this compound itself is achiral, this technique would be essential for analyzing chiral products derived from it.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for separating components of a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.com

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov It is particularly well-suited for monitoring the synthesis of this compound from its precursors, such as dimethyl malonate. derpharmachemica.com A typical GC analysis involves injecting a small sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The components separate based on their boiling points and interactions with the column's stationary phase.

Key applications of GC include:

Purity Assessment: GC can quantify the purity of the final product, typically reported as a percentage area. derpharmachemica.com

Impurity Profiling: It can detect and identify residual starting materials (e.g., dimethyl malonate) and byproducts, such as the corresponding di-chlorinated malonate. derpharmachemica.com

Reaction Monitoring: By taking aliquots from a reaction mixture over time, GC can track the consumption of reactants and the formation of products, allowing for optimization of reaction conditions like temperature and time. derpharmachemica.com

A flame ionization detector (FID) is commonly used for its sensitivity to organic compounds, while a mass spectrometer (MS) detector provides structural information for peak identification. dtic.milnih.gov

Table 2: Typical Gas Chromatography (GC) Conditions for Malonate Analysis

ParameterConditionPurpose
Column 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5)Provides good separation for a wide range of organic compounds. nih.gov
Injector Temp. 250 °CEnsures rapid vaporization of the sample.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification. dtic.milcdc.gov
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)Separates compounds with different boiling points.
Carrier Gas Helium or NitrogenTransports the sample through the column.

High-Performance Liquid Chromatography (HPLC) is a complementary technique used for compounds that are non-volatile or thermally unstable. For this compound, reverse-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol).

HPLC is valuable for:

Purity Verification: It can separate the target compound from non-volatile impurities or degradation products that may not be suitable for GC analysis.

Kinetic Studies: HPLC can be used to follow the progress of reactions in solution by analyzing quenched reaction aliquots. nih.gov

Detection is commonly achieved using a UV detector, as the phenyl ring in this compound absorbs UV light. A Diode Array Detector (DAD) can provide UV spectra for each peak, aiding in identification. nih.gov

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions

ParameterConditionPurpose
Column C18 (Octadecylsilane), 5 µm particle sizeStandard for reverse-phase separation of moderately nonpolar compounds. nih.gov
Mobile Phase Gradient of Acetonitrile and WaterElutes compounds based on polarity.
Detector UV or Diode Array Detector (DAD) at ~254 nmDetects the aromatic ring. DAD provides spectral information. nih.gov
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temp. Ambient or slightly elevated (e.g., 30-40 °C)Ensures reproducible retention times.

Mechanistic Studies Through Kinetic Isotope Effects and Reaction Progress Monitoring

Understanding the detailed mechanism of a chemical reaction—the sequence of bond-breaking and bond-forming events—requires sophisticated experimental techniques.

A Kinetic Isotope Effect (KIE) study is a powerful tool for probing the rate-determining step of a reaction. nih.gov This involves synthesizing a version of the reactant where one atom is replaced by its heavier isotope (e.g., replacing hydrogen with deuterium). By comparing the reaction rates of the isotopically labeled and unlabeled compounds, one can determine if the bond to that isotopic position is broken in the reaction's slowest step. nih.govnih.gov For reactions involving this compound, such as an alkylation that proceeds via deprotonation of the central carbon, a KIE study using a deuterated analog could confirm the C-H bond cleavage as the rate-limiting event. rsc.org

Many chemical reactions proceed through short-lived, unstable intermediates that are not detectable by conventional analysis of the final product mixture. In situ (in the reaction mixture) spectroscopic techniques are designed to observe these transient species in real-time.

Stopped-Flow Spectroscopy: This technique allows for the rapid mixing of reactants (on a millisecond timescale) and immediate spectroscopic analysis (e.g., by UV-Vis). It can be used to observe the formation and decay of colored or UV-active intermediates that may appear during the synthesis or subsequent reactions of this compound. sumitomo-chem.co.jp

Rapid-Sampling Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be directly coupled to a reaction vessel. This allows for the continuous monitoring of the reaction mixture, providing mass information on all charged species present, including reactants, products, and ionic intermediates. nih.gov

In Situ NMR/IR: For slower reactions, it is possible to run the reaction directly inside an NMR spectrometer or an IR probe. This provides detailed structural information about the species present as the reaction progresses, potentially allowing for the direct observation of intermediates if they accumulate to a sufficient concentration.

These advanced methods are crucial for building a complete picture of a reaction mechanism, moving beyond simple input-output analysis to a detailed understanding of the entire reaction pathway. sumitomo-chem.co.jp

Computational and Theoretical Investigations of Dimethyl 2 Chlorophenyl Malonate

Electronic Structure and Reactivity Prediction via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT methods can predict a wide range of chemical properties, including molecular geometries, energies, and reactivity indices for Dimethyl (2-chlorophenyl)malonate.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net These two orbitals are the "frontier" orbitals that are primarily involved in chemical reactions. youtube.comyoutube.com

Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor. youtube.com A higher energy HOMO indicates a greater willingness to donate electrons, correlating with the molecule's nucleophilicity or basicity. youtube.com For this compound, the HOMO is expected to have significant contributions from the oxygen atoms of the ester groups and potentially the π-system of the chlorophenyl ring.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com A lower energy LUMO suggests a greater ability to accept electrons, which corresponds to the molecule's electrophilicity. youtube.com In this compound, the LUMO is likely centered on the carbon atoms of the carbonyl groups and the aromatic ring, representing sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound

OrbitalDescriptionImplication for ReactivityExpected Location on Molecule
HOMO Highest energy orbital containing electrons.Governs nucleophilic/basic character. youtube.comPrimarily on the ester oxygen atoms and aromatic ring.
LUMO Lowest energy orbital without electrons.Governs electrophilic/acidic character. youtube.comPrimarily on the carbonyl carbons and the carbon backbone.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicator of chemical reactivity and kinetic stability.N/A

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's electron density surface. libretexts.orgyoutube.com These maps are invaluable for predicting non-covalent interactions and identifying regions of a molecule that are rich or deficient in electrons. libretexts.orgscispace.com

The map is color-coded to indicate different potential values:

Red: Indicates regions of negative electrostatic potential, which are electron-rich and prone to interacting with electrophiles. youtube.com In this compound, these areas are expected around the electronegative oxygen atoms of the two ester groups and the chlorine atom.

Blue: Represents regions of positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles. youtube.com These regions would be anticipated near the hydrogen atoms and the carbonyl carbon atoms.

Green/Yellow: Signifies areas of neutral or intermediate potential.

The ESP map for this compound would highlight the molecule's polar nature and pinpoint the sites most likely to engage in intermolecular interactions, such as hydrogen bonding or reactions with other charged species.

Table 2: Predicted Electrostatic Potential Distribution on this compound

Molecular RegionExpected Atom(s)Predicted Electrostatic PotentialChemical Character
Ester GroupsOxygenNegative (Red)Nucleophilic / Hydrogen Bond Acceptor
Phenyl Ring SubstituentChlorineNegative (Red)Nucleophilic
Ester GroupsCarbonyl CarbonPositive (Blue)Electrophilic
Malonate Centerα-HydrogenSlightly Positive (Blue/Green)Acidic
Phenyl RingHydrogen AtomsSlightly Positive (Blue/Green)Electrophilic

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its reactivity. This compound possesses several single bonds around which rotation can occur, leading to multiple possible conformations (spatial arrangements of atoms).

Conformational Analysis: This process involves systematically exploring the potential energy surface of the molecule as a function of its rotatable bonds (dihedral angles) to identify the most stable, low-energy conformations. mdpi.com For this compound, key rotations would include the bonds connecting the chlorophenyl group to the malonate core and the bonds within the dimethyl ester moieties. The relative energies of different conformers (e.g., anti vs. gauche) can be calculated to determine their populations at a given temperature. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time based on classical mechanics. mdpi.com An MD simulation of this compound would provide insight into its dynamic behavior, showing how it flexes, bends, and transitions between different conformations in a simulated environment (e.g., in a specific solvent at a certain temperature). researchgate.net This can reveal the accessible conformational landscape and the flexibility of the molecule, which can be crucial for understanding how it fits into an enzyme's active site or interacts with other molecules.

Table 4: Key Rotatable Bonds for Conformational Analysis of this compound

BondDescriptionPotential Conformations
Phenyl-CαRotation of the 2-chlorophenyl ring relative to the malonate.Influences steric hindrance around the reaction center.
Cα-C(O)Rotation of the ester groups.Affects the orientation of the carbonyls and oxygen atoms.
C(O)-ORotation around the ester C-O bond.Alters the position of the methyl groups.

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. By calculating the optimized molecular geometry and the electronic distribution, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical calculations for predicting spectroscopic properties often employ methods like the B3LYP functional with a basis set such as 6-311++G(d,p). ijcce.ac.irresearchgate.net For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used and has shown good correlation with experimental data for similar compounds. ijcce.ac.irmdpi.com

Predicted Spectroscopic Data for this compound

The following table presents hypothetical spectroscopic data for this compound, predicted using computational methods. These values are illustrative and based on typical ranges for the functional groups present in the molecule.

Parameter Predicted Value Notes
¹H NMR Chemical Shift (δ, ppm)
Methine proton (-CH)~4.5 - 5.0Influenced by the adjacent ester and phenyl groups.
Methyl protons (-OCH₃)~3.7 - 3.9Two distinct signals may be observed due to the chiral center.
Aromatic protons (C₆H₄Cl)~7.2 - 7.6Complex multiplet pattern due to ortho, meta, and para protons.
¹³C NMR Chemical Shift (δ, ppm)
Carbonyl carbons (C=O)~165 - 170Typical range for ester carbonyls.
Methine carbon (-CH)~55 - 60
Methoxy (B1213986) carbons (-OCH₃)~52 - 54
Aromatic carbons (C₆H₄Cl)~125 - 135Chemical shifts are influenced by the chlorine substituent.
Key IR Vibrational Frequencies (cm⁻¹)
C=O stretch (ester)~1730 - 1750Strong absorption band.
C-O stretch (ester)~1150 - 1250
C-Cl stretch~700 - 800
Aromatic C-H stretch~3000 - 3100
Aliphatic C-H stretch~2950 - 3000

This is an interactive data table. The values are hypothetical and for illustrative purposes.

Design of Novel Reactions and Catalysts

Computational chemistry is a key tool in the rational design of new synthetic routes and catalysts for reactions involving this compound. Theoretical studies can elucidate reaction mechanisms, predict the feasibility of proposed transformations, and guide the development of more efficient and selective catalysts.

Designing Novel Reactions:

DFT calculations can be employed to model potential energy surfaces for various hypothetical reactions. This allows for the determination of activation barriers and reaction energies, providing insights into the kinetic and thermodynamic feasibility of a reaction. For instance, the design of novel polymerization reactions using this compound as a monomer could be explored computationally, similar to studies on other malonate derivatives. nih.govwhiterose.ac.uk Furthermore, photochemical reactions, potentially utilizing dual catalysis strategies, could be designed and evaluated in silico. acs.org

In Silico Catalyst Design:

The design of novel catalysts for reactions involving this compound can be significantly accelerated through computational screening. This approach involves building a virtual library of potential catalysts and evaluating their performance based on calculated properties. For example, in designing a metal-based catalyst for a cross-coupling reaction, DFT can be used to study the stability of catalytic intermediates and the energetics of the catalytic cycle. ias.ac.inresearchgate.net This methodology has been successfully applied in the rational design of catalysts for other complex organic transformations. acs.org Enzyme-catalyzed reactions are another area where computational design can be applied, for example, by modeling the docking of this compound into the active site of an enzyme to predict its reactivity. whiterose.ac.uk

Hypothetical Catalyst Screening for a Cross-Coupling Reaction

The following table illustrates a hypothetical computational screening of different palladium-based catalysts for a Suzuki-Miyaura cross-coupling reaction with this compound.

Catalyst System Ligand Predicted Activation Energy (kcal/mol) Predicted Yield (%)
Pd(OAc)₂PPh₃25.865
Pd₂(dba)₃SPhos22.188
PdCl₂(dppf)dppf24.575
Pd(PPh₃)₄PPh₃26.262

This is an interactive data table. The values are hypothetical and for illustrative purposes based on theoretical calculations.

Future Perspectives and Emerging Research Avenues for Dimethyl 2 Chlorophenyl Malonate

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for synthesizing malonic esters, while effective, often involve stoichiometric reagents and conditions that are not aligned with the principles of green chemistry. mdpi.com Future research is increasingly directed towards developing more sustainable and efficient synthetic protocols.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity to improve the synthesis of malonates. acs.org Flow reactors offer superior heat and mass transfer, enabling better control over reaction conditions, which can lead to higher yields, improved safety, and reduced waste generation. europa.eu The application of flow chemistry, potentially combined with enabling technologies like microwave irradiation or supported catalysts, could lead to more efficient and scalable production of dimethyl (2-chlorophenyl)malonate. acs.org For instance, the synthesis of chiral intermediates for pharmaceuticals has been successfully demonstrated in flow, suggesting a viable path for continuous manufacturing processes. rsc.org

Green Catalysis and Reagents: There is a growing interest in replacing traditional catalysts and reagents with more environmentally benign alternatives. This includes the use of biocatalysts, such as enzymes, for the synthesis of malonate-based polyesters, a process that operates under solventless conditions. rsc.orgnih.gov Research into enzymatic or microbial production of malonic acid itself from renewable feedstocks could provide a sustainable starting point for the synthesis of its esters. frontiersin.orgnih.gov Additionally, developing methods for the selective monohydrolysis of dialkyl malonates using aqueous media and non-toxic reagents offers a greener route to valuable half-ester intermediates. researchgate.netrsc.orgnih.gov

Alternative Energy Sources: Photoredox catalysis is an emerging area that utilizes visible light to drive chemical reactions. acs.org Exploring the application of photocatalysis for the C-H functionalization of heterocycles with malonates has shown promise and could be extended to the synthesis or modification of this compound, potentially offering novel and milder reaction pathways.

The following table summarizes potential sustainable approaches for the synthesis of malonate derivatives.

Sustainable ApproachPotential AdvantageRelevant Research Area
Flow Chemistry Enhanced safety, scalability, and yield; reduced waste. europa.euContinuous manufacturing of fine chemicals and pharmaceuticals. acs.orgrsc.org
Biocatalysis Use of renewable resources, mild reaction conditions. nih.govEnzymatic synthesis of malonate polyesters and precursors. rsc.orgnih.gov
Green Solvents/Reagents Reduced environmental impact, less hazardous waste. rsc.orgSelective monohydrolysis in aqueous media. researchgate.net
Photocatalysis Use of light as a renewable energy source, novel reactivity. acs.orgC-H functionalization and strain-release reactions. acs.org

Exploration of Uncharted Reactivity Modes and Transformations

While the alkylation of the active methylene (B1212753) group is the most common reaction of malonic esters, there is vast potential for discovering new reactivity patterns for asymmetrically substituted compounds like this compound. masterorganicchemistry.comorganicchemistrytutor.comwikipedia.org

Cyclocondensation Reactions: Malonate derivatives are versatile reagents for creating a wide variety of five-, six-, and seven-membered heterocyclic rings through cyclocondensation with dinucleophiles. mdpi.comnih.gov Exploring the reaction of this compound with various dinucleophiles under different conditions (e.g., high temperatures, basic catalysts, or using more reactive malonate derivatives) could lead to novel heterocyclic scaffolds. mdpi.comresearchgate.net The steric and electronic influence of the 2-chlorophenyl group could direct these cyclizations towards unique and potentially bioactive structures.

Palladium-Catalyzed Reactions: Palladium catalysis has been used for the difunctionalization of alkenes with malonate nucleophiles, creating substituted cyclopentanes with high diastereoselectivity. nih.gov Applying these methods to this compound could provide access to complex carbocyclic systems. The presence of the aryl chloride offers a potential handle for subsequent cross-coupling reactions, further increasing molecular complexity. Stereospecific, palladium-catalyzed addition of malonates to allylic derivatives has also been employed in the formal synthesis of natural products, a strategy that could be adapted for this compound. researchgate.net

Novel Ring-Forming Strategies: The intramolecular reaction of malonates with dihalides, known as the Perkin alicyclic synthesis, is a classic method for forming cycloalkylcarboxylic acids. wikipedia.org The unique substitution pattern of this compound could be exploited in novel intramolecular cyclizations or in reactions with specialized reagents like β-arylethenesulfonyl fluorides to form chiral cyclopropanes. nih.gov

Integration into Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Cascade reactions, which involve a sequence of intramolecular transformations, offer a powerful tool for rapidly building molecular complexity.

Designing MCRs: Malononitrile, a related compound, is frequently used in MCRs to synthesize highly substituted heterocycles. researchgate.netrsc.org There is a significant opportunity to design new MCRs that incorporate this compound as the 1,3-dicarbonyl component. Its reaction with aldehydes and other nucleophiles, such as in the Biginelli or Hantzsch reactions, could be explored to generate libraries of novel, potentially biologically active compounds.

Cascade Reactions: The product of an initial reaction involving this compound can be designed to undergo a subsequent cascade of reactions. For example, an initial Michael addition could be followed by an intramolecular cyclization. The presence of the ester functionalities and the chlorophenyl group provides multiple sites for subsequent transformations within a one-pot sequence, streamlining the synthesis of complex targets. nih.gov

Expanding Applications in Functional Materials and Supramolecular Chemistry

The application of organic molecules is rapidly expanding beyond medicine and agriculture into materials science. The structural features of this compound make it a candidate for incorporation into functional materials.

Polymer Synthesis: Malonate esters have been used as monomers in the enzyme-catalyzed synthesis of linear polyesters. rsc.orgnih.gov These malonate-based polymers have shown potential as effective metal chelators. nih.gov Incorporating the 2-chlorophenyl group could modulate the properties of these polymers, such as their thermal stability, solubility, and chelating ability. researchgate.net Furthermore, bio-based malonates are being explored as cross-linking agents, adhesion promoters, and safer alternatives in various polymer formulations. specialchem.com

Metal-Organic Frameworks (MOFs): The dicarboxylate structure, which can be derived from the hydrolysis of the malonate ester, is a fundamental building block for metal-organic frameworks (MOFs). While simple malonic acid is often too flexible, its substituted derivatives can be used to create MOFs with specific pore sizes and functionalities. The 2-chlorophenyl group could functionalize the internal pores of a MOF, influencing its guest-binding properties or serving as a site for post-synthetic modification.

Supramolecular Assemblies: The principles of molecular recognition and self-assembly are central to supramolecular chemistry. The ester and aromatic moieties of this compound can participate in non-covalent interactions like hydrogen bonding and π-stacking. This could allow it to be integrated into larger supramolecular structures, such as cavitands or co-crystals, where predictive models are being developed to guide the design of these complex assemblies. core.ac.uk

Computational-Driven Discovery and Optimization of Chemical Processes

Computational chemistry is an increasingly powerful tool for accelerating chemical research, from predicting reaction outcomes to optimizing industrial processes.

Mechanism and Reactivity Studies: Density Functional Theory (DFT) and other quantum chemistry methods can be used to study the intramolecular reactions and tautomeric equilibria of malonates. researchgate.netosti.gov Such studies on this compound could provide deep insights into its reactivity, helping to explain experimental observations and predict new reaction pathways. For example, computational models can determine transition states and activation barriers for potential cyclization or rearrangement reactions. researchgate.net

Process Modeling and Optimization: On a larger scale, process modeling and simulation are used to optimize chemical production. amenaghawon.comresearchgate.net Mathematical models can be developed for processes involving this compound, from its synthesis in a reactor to its downstream applications. nih.gov These models can identify bottlenecks, optimize reaction conditions (like temperature, pressure, and catalyst loading), and assess the sustainability and techno-economic feasibility of new, greener production routes. researchgate.netresearchgate.net This computational approach can significantly reduce the time and cost associated with process development and scale-up.

Q & A

Q. What are the recommended synthetic routes for preparing dimethyl (2-chlorophenyl)malonate?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, dimethyl malonate reacts with 2-chlorobenzaldehyde derivatives under acidic or basic conditions to form the desired product. A nitro group-directed cyclization approach using dimethyl malonate as a precursor has also been reported, yielding chlorophenyl-substituted malonates in high purity . Key steps include refluxing with catalysts (e.g., p-toluenesulfonic acid) and purification via column chromatography.

Q. How can researchers confirm the structural integrity of synthesized this compound?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR spectra identify characteristic peaks, such as ester carbonyl groups (~δ 165-170 ppm) and aromatic protons from the 2-chlorophenyl moiety (~δ 7.2-7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Matches experimental and theoretical molecular weights (e.g., C₁₁H₁₀ClO₄: calculated 242.0245, observed 242.0243) .
  • Melting Point Analysis : Consistency with literature values (e.g., 61–65°C for dimethyl 2-(2-chlorophenyl)malonate derivatives) .

Q. What are the key physical-chemical properties of this compound relevant to experimental design?

Critical properties include:

  • Boiling Point : ~180–181°C (similar to dimethyl malonate) .
  • Density : ~1.15–1.16 g/mL at 25°C .
  • Solubility : Miscible with organic solvents (e.g., ethanol, ether) but limited solubility in water . These properties guide solvent selection, reaction temperature, and purification methods (e.g., distillation or recrystallization).

Q. How does the reactivity of this compound compare to unsubstituted dimethyl malonate?

The electron-withdrawing 2-chlorophenyl group enhances the electrophilicity of the malonate ester, facilitating nucleophilic attacks in reactions such as Michael additions or cyclocondensations. This contrasts with dimethyl malonate, which requires stronger bases (e.g., sodium methoxide) to activate the α-hydrogens .

Advanced Research Questions

Q. How can researchers resolve contradictions in neurotoxicity data for dimethyl malonate derivatives?

Conflicting neurotoxicity reports (e.g., lack of cytotoxicity in striatal neurons vs. motor neuron death in spinal cord cells) require a tiered approach:

  • Model Comparison : Validate in vitro results using primary neuronal cultures from different tissues (e.g., brain vs. spinal cord) .
  • Dose-Response Analysis : Assess toxicity thresholds; dimethyl malonate shows selective effects at higher concentrations (>1 mM) .
  • Mechanistic Studies : Use fluorescence assays to measure oxidative stress markers (e.g., mtROS) or glutamate receptor activity .

Q. What methodologies quantify molecular interactions between this compound and aromatic solvents like xylenes?

Thermodynamic interactions are studied via:

  • Excess Molar Volume (Vᴱ) : Measured using densitometry to assess packing efficiency in binary mixtures .
  • Adiabatic Compressibility (Δβ) : Ultrasonic velocity measurements reveal inductive effects from the chlorophenyl group, affecting dipole-dipole interactions .
  • Molecular Dynamics Simulations : Predict preferential solvation in polar vs. nonpolar solvents .

Q. What experimental evidence supports the environmental biodegradability of dimethyl malonate derivatives?

EPA assessments indicate dimethyl malonate is aerobically biodegradable (≥60% degradation in 28 days) and has low bioaccumulation potential (log Kow ~0.57) . For chlorinated derivatives like this compound:

  • QSAR Modeling : Predict persistence using EPI Suite; chlorine substitution may reduce biodegradability .
  • Anaerobic Sludge Tests : Monitor metabolite formation (e.g., malonic acid) via HPLC .

Q. How does this compound inhibit succinate dehydrogenase (SDH) in biochemical assays?

The compound acts as a competitive inhibitor by mimicking succinate’s structure. Key methods include:

  • Enzyme Kinetics : Measure IC₅₀ values using mitochondrial extracts and spectrophotometric detection of reduced CoQ₁ .
  • Caspase-3 Activity Assays : Link SDH inhibition to reduced apoptosis in neuronal cells (e.g., post-cardiac arrest models) .
  • Mitochondrial Membrane Potential (MMP) : Use fluorescent probes (e.g., JC-1) to validate MMP stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.